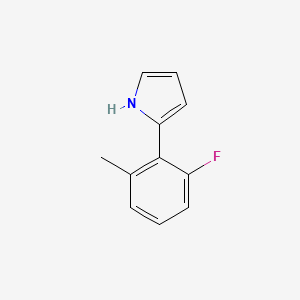
2-(2-Fluoro-6-methylphenyl)pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Fluoro-6-methylphenyl)pyrrole is a chemical compound that belongs to the class of fluorinated aromatic heterocycles. This compound features a pyrrole ring, which is a five-membered heterocyclic aromatic ring containing one nitrogen atom, substituted with a fluorine atom and a methyl group at the 2 and 6 positions of the phenyl ring, respectively. The presence of fluorine and methyl groups significantly influences the chemical and physical properties of the compound, making it a valuable substance in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Direct Fluorination: One common synthetic route involves the direct fluorination of 2-methylpyrrole using a fluorinating agent such as xenon difluoride (XeF2) or cobalt trifluoride (CoF3). The reaction is typically carried out under controlled conditions to avoid over-fluorination.
Cross-Coupling Reactions: Another approach is the use of cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the fluorine atom. This method involves the reaction of 2-methylpyrrole with a fluorinated boronic acid or boronic ester in the presence of a palladium catalyst.
Electrophilic Aromatic Substitution: The compound can also be synthesized through electrophilic aromatic substitution reactions, where a fluorinating agent is used to introduce the fluorine atom onto the phenyl ring of 2-methylpyrrole.
Industrial Production Methods: In an industrial setting, the production of this compound is typically carried out using large-scale reactors equipped with advanced control systems to ensure consistent quality and yield. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of corresponding oxo-compounds or carboxylic acids.
Reduction: Reduction reactions can convert the fluorinated pyrrole into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Electrophilic substitution typically involves the use of strong acids or Lewis acids, while nucleophilic substitution may require strong bases.
Major Products Formed:
Oxidation: Fluorinated pyrrole derivatives, carboxylic acids.
Reduction: Amines, amides.
Substitution: Various substituted pyrroles, depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-(2-Fluoro-6-methylphenyl)pyrrole has found applications in various fields of scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the development of fluorescent probes and imaging agents.
Medicine: It has potential therapeutic applications, such as in the design of new drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which 2-(2-Fluoro-6-methylphenyl)pyrrole exerts its effects depends on its specific application. For example, in drug design, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom plays a crucial role in enhancing the compound's binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
2-(2-Fluoro-6-methylphenyl)pyrrole is similar to other fluorinated pyrroles and phenylpyrroles, but its unique combination of fluorine and methyl groups sets it apart. Some similar compounds include:
2-(2-Fluoro-6-methoxyphenyl)pyrrole
2-(2-Fluoro-6-ethylphenyl)pyrrole
2-(2-Fluoro-6-chlorophenyl)pyrrole
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and applications.
Eigenschaften
Molekularformel |
C11H10FN |
|---|---|
Molekulargewicht |
175.20 g/mol |
IUPAC-Name |
2-(2-fluoro-6-methylphenyl)-1H-pyrrole |
InChI |
InChI=1S/C11H10FN/c1-8-4-2-5-9(12)11(8)10-6-3-7-13-10/h2-7,13H,1H3 |
InChI-Schlüssel |
GXUHVCVSCVJRAE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)F)C2=CC=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



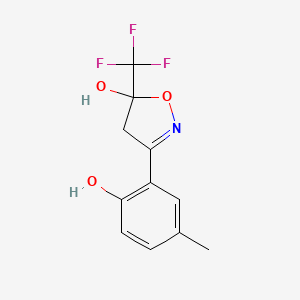
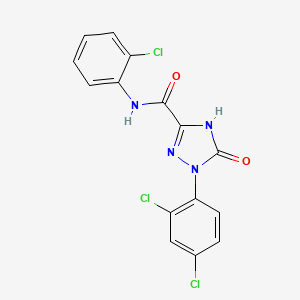
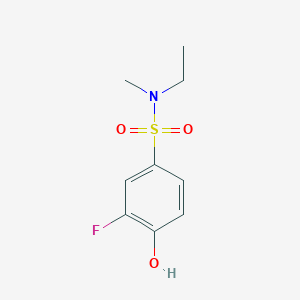
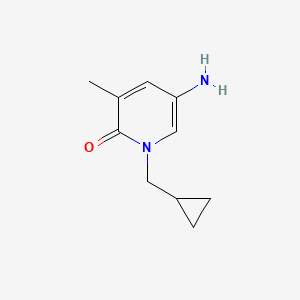
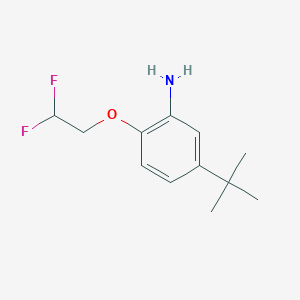
![2-[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetic acid](/img/structure/B15340303.png)

![methyl (1S,9R,10S,11R,12R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B15340307.png)

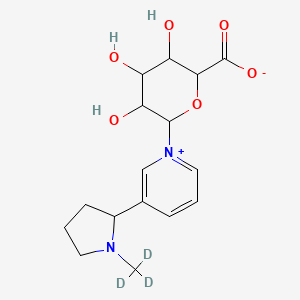
![2-(5-(3,4-Dimethoxyphenyl)-2-methyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B15340325.png)
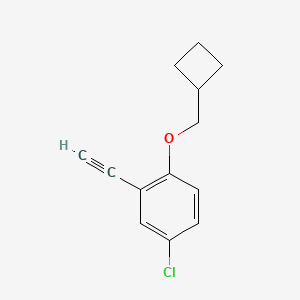
![1-[(E)-benzylideneamino]-1-methylguanidine;hydroiodide](/img/structure/B15340347.png)
